(2S,3S)-2-Amino-3-methylpentanedioic acid

glutamate transporter EAAT2 neuropharmacology

This (2S,3S)-2-Amino-3-methylpentanedioic acid (CAS 33511-70-5) is a stereochemically defined, high-purity (≥98%) non-proteinogenic amino acid. Unlike its (2S,3R) diastereomer, which inhibits glutamate transporters, the (2S,3S) isomer acts as a selective kainate receptor agonist, enabling unambiguous interpretation of neuropharmacological assays. It is also essential for probing the stereochemical specificity of NRPS biosynthetic enzymes. Procuring this precise (2S,3S) stereoisomer eliminates the contradictory results associated with racemic mixtures, ensuring reproducible data in electrophysiology, calcium imaging, and chiral synthesis workflows.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
Cat. No. B3260826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-Amino-3-methylpentanedioic acid
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m0/s1
InChIKeyFHJNAFIJPFGZRI-UCORVYFPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 4 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-2-Amino-3-methylpentanedioic Acid: A Non-Proteinogenic Amino Acid with Defined Stereochemical Identity for Specialized Research Procurement


(2S,3S)-2-Amino-3-methylpentanedioic acid (CAS 33511-70-5), also known as (2S,3S)-3-methylglutamic acid, is a non-proteinogenic L-alpha-amino acid featuring a methyl substituent at the C3 position of the glutamic acid backbone [1]. It possesses two chiral centers, yielding four possible stereoisomers; the (2S,3S) configuration is one of the two threo diastereomers [2]. This compound is utilized as a research tool in neuropharmacology, antimicrobial peptide biosynthesis, and chiral synthesis, where precise stereochemical identity is essential for biological activity [3].

Why (2S,3S)-2-Amino-3-methylpentanedioic Acid Cannot Be Interchanged with Other 3-Methylglutamic Acid Isomers


The biological activity of 3-methylglutamic acid is exquisitely sensitive to stereochemistry at both the α- and β-carbons; the (2S,3R) isomer acts as a potent inhibitor of the glutamate transporter EAAT2 (Ki ~18 μM), while the (2S,3S) isomer is significantly less active in this role [1]. Conversely, the (2S,3S) isomer has been characterized as a selective kainate receptor agonist, a functional profile distinct from that of its (2S,3R) counterpart . Substitution with the incorrect stereoisomer—or with racemic mixtures—can therefore lead to contradictory or null pharmacological results, making stereochemically pure material a prerequisite for reproducible data [1][2].

Quantitative Comparative Evidence for (2S,3S)-2-Amino-3-methylpentanedioic Acid in Neuropharmacology and Biosynthesis


EAAT2 Glutamate Transporter Inhibition: (2S,3S) Is Markedly Less Potent Than (2S,3R)

In a direct head-to-head comparison, the (2S,3R) isomer of 3-methylglutamic acid inhibited the excitatory amino acid transporter EAAT2 with a Ki of approximately 18 μM, whereas the (2S,3S) isomer was reported to be 'less active' [1]. While the exact Ki for the (2S,3S) isomer was not provided in the primary publication, the qualitative difference establishes that the (2S,3S) stereoisomer is not a functionally equivalent substitute for EAAT2 inhibition studies [1].

glutamate transporter EAAT2 neuropharmacology

Selective Kainate Receptor Agonism: (2S,3S) Offers a Distinct Pharmacological Profile vs. (2S,3R)

The (2S,3S)-3-methylglutamic acid hydrochloride salt is characterized as a potent and highly selective agonist for kainate receptors, whereas the (2S,3R) isomer additionally functions as an inhibitor of glutamate transport . This functional divergence allows researchers to dissect kainate receptor-mediated signaling without the confounding variable of EAAT blockade, a key advantage when studying excitatory neurotransmission. Quantitative EC50 values for kainate receptor activation are not available from the current literature; however, the selectivity claim is consistently documented across multiple reputable vendor technical datasheets .

kainate receptor ionotropic glutamate receptor neuropharmacology

Stereochemical Stringency in Daptomycin Antimicrobial Activity: Only the (2S,3R) Configuration Is Tolerated

In the cyclic lipodepsipeptide antibiotic daptomycin, the natural (2S,3R)-3-methylglutamic acid residue at position 12 is essential for antimicrobial activity. Synthetic daptomycin bearing the native stereochemistry exhibited an MIC100 of 1.0 μg/mL against S. aureus, whereas analogues substituted with (2R,3R)-3-methylglutamic acid, (2S,4S)-4-methylglutamic acid, or canonical glutamic acid were all completely inactive [1]. Although the (2S,3S) isomer was not directly tested, the complete loss of activity upon alteration of the 3-position stereochemistry (2R,3R) strongly implies that the (2S,3S) configuration would similarly fail to support bioactivity [1].

antimicrobial peptides daptomycin structure-activity relationship

High-Value Application Scenarios for (2S,3S)-2-Amino-3-methylpentanedioic Acid


Kainate Receptor Pharmacology Without EAAT Interference

The (2S,3S) isomer serves as a selective kainate receptor agonist in electrophysiological and calcium-imaging assays. Unlike the (2S,3R) isomer or racemic T3MG, it does not simultaneously inhibit glutamate transporters, enabling unambiguous interpretation of kainate receptor-mediated responses in hippocampal or cortical neuron preparations [1].

Stereochemical Control in Antimicrobial Peptide Biosynthesis Studies

The compound is employed as a reference standard or building block in the study of non-ribosomal peptide synthetase (NRPS) modules that incorporate 3-methylglutamic acid residues. Its (2S,3S) configuration allows researchers to probe the stereochemical specificity of biosynthetic enzymes, as demonstrated by the strict requirement for the (2S,3R) isomer in daptomycin activity [1].

Enantioselective Chiral Building Block for Glutamate Analogue Synthesis

The compound is available in high enantiomeric purity (≥98%) and is used as a chiral synthon for the preparation of conformationally constrained glutamate analogues. Its defined (2S,3S) stereochemistry provides a reliable starting point for asymmetric syntheses targeting subtype-selective glutamate receptor ligands [1].

Calibration Standard for Chiral Analytical Method Development

The distinct retention properties of (2S,3S)-3-methylglutamic acid relative to its (2S,3R) diastereomer make it a suitable reference standard for chiral HPLC and NMR method development, ensuring accurate quantification of individual stereoisomers in complex mixtures .

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